methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolo[3,4-b]pyridine derivative characterized by:
- Molecular formula: C₁₃H₁₃F₂N₃O₂
- Molecular weight: 281.26 g/mol
- Purity: 95% (typical commercial grade)
- Storage: +4°C .
The compound features a methyl ester at position 4, a cyclopropyl substituent at position 6, and a 2,2-difluoroethyl group at position 1. The 3-methyl group on the pyrazole ring enhances steric stability. This ester derivative is likely a prodrug, as hydrolysis would yield the corresponding carboxylic acid (C₁₂H₁₁F₂N₃O₂, MW 267.24) .
Properties
Molecular Formula |
C14H15F2N3O2 |
|---|---|
Molecular Weight |
295.28 g/mol |
IUPAC Name |
methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C14H15F2N3O2/c1-7-12-9(14(20)21-2)5-10(8-3-4-8)17-13(12)19(18-7)6-11(15)16/h5,8,11H,3-4,6H2,1-2H3 |
InChI Key |
ISQBEWSDMHCMHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)OC)CC(F)F |
Origin of Product |
United States |
Preparation Methods
Pyridine Ring Formation on a Preformed Pyrazole
This approach begins with a substituted pyrazole derivative, which undergoes annulation to form the pyridine ring. A common method involves reacting 5-amino-3-methylpyrazole-4-carboxylate with cyclopropyl-substituted diketones or their equivalents. For example, cyclocondensation with cyclopropane-1,1-dicarbaldehyde in the presence of ammonium acetate under reflux conditions yields the bicyclic intermediate.
Key Reaction Conditions:
-
Solvent: Ethanol or acetic acid
-
Temperature: 80–100°C
-
Catalyst: Ammonium acetate or p-toluenesulfonic acid
Pyrazole Ring Formation on a Preformed Pyridine
Alternative methods build the pyrazole ring onto a pyridine precursor. A notable example involves reacting 2-chloro-4-cyclopropylnicotinic acid with hydrazine derivatives. The chlorinated pyridine undergoes nucleophilic substitution with methylhydrazine, followed by cyclization under acidic conditions to form the pyrazole ring.
Optimization Challenges:
-
Regioselectivity: Ensuring the pyrazole forms at the 3,4-b position requires careful control of steric and electronic factors.
-
Yield Improvements: Catalytic systems like CuI or Pd(PPh₃)₄ enhance reaction efficiency, achieving yields up to 65–75%.
Substituent Introduction: Cyclopropyl and Difluoroethyl Groups
Cyclopropyl Functionalization
The cyclopropyl group at position 6 is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr).
Suzuki-Miyaura Coupling
A boronate ester intermediate (e.g., 6-bromo-pyrazolo[3,4-b]pyridine) reacts with cyclopropylboronic acid in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃). This method offers high regioselectivity and mild conditions.
Example Protocol:
| Component | Quantity | Conditions |
|---|---|---|
| 6-Bromo intermediate | 1.0 equiv | Toluene/EtOH (3:1), 80°C |
| Cyclopropylboronic acid | 1.2 equiv | Pd(PPh₃)₄ (5 mol%) |
| K₂CO₃ | 2.5 equiv | 12–16 hours |
Nucleophilic Aromatic Substitution
Electron-deficient pyrazolo[3,4-b]pyridines undergo SNAr with cyclopropylmagnesium bromide. This method requires activating groups (e.g., nitro or cyano) at position 6 and proceeds via a Meisenheimer complex.
Difluoroethyl Group Installation
The 2,2-difluoroethyl moiety at position 1 is introduced through alkylation or Mitsunobu reactions.
Alkylation with 2,2-Difluoroethyl Triflate
The pyrazole nitrogen is deprotonated with NaH or LDA in THF, followed by reaction with 2,2-difluoroethyl triflate. This method achieves >90% selectivity for N1 alkylation.
Critical Parameters:
-
Temperature: −78°C to 0°C (prevents over-alkylation)
-
Solvent: Anhydrous THF or DMF
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction with 2,2-difluoroethanol and DIAD/PPh₃ ensures efficient N-alkylation. This method is preferred for thermally sensitive intermediates.
Esterification and Final Functionalization
Carboxylate Ester Formation
The methyl ester at position 4 is introduced via esterification of the corresponding carboxylic acid. Two pathways are documented:
Direct Esterification
The acid intermediate reacts with methanol in the presence of H₂SO₄ or DCC/DMAP. This method is straightforward but requires careful pH control to avoid decarboxylation.
Typical Conditions:
Coupling with Methyl Chloroformate
Alternatively, the acid chloride (generated using SOCl₂) reacts with methanol to form the ester. This method offers faster reaction times (4–6 hours) and higher yields (85–90%).
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water).
Spectroscopic Validation
-
1H NMR (d6-DMSO): Key peaks include δ 8.9 (s, 1H, pyridine H), 3.9 (s, 3H, OCH₃), and 1.5 (m, 1H, cyclopropyl).
-
LCMS (ESI): m/z 295 [M+H]⁺, consistent with the molecular formula C₁₄H₁₅F₂N₃O₂.
Challenges and Optimization Strategies
| Challenge | Solution | Impact on Yield |
|---|---|---|
| Regioselective alkylation | Use bulky bases (e.g., LDA) | +15–20% |
| Over-alkylation | Low-temperature conditions | +10% |
| Decarboxylation | Replace H₂SO₄ with DCC/DMAP | +25% |
Chemical Reactions Analysis
Core Pyrazolopyridine Formation
The pyrazolopyridine scaffold is typically constructed via cyclocondensation reactions. A common route involves 3-aminopyrazole reacting with 1,3-dicarbonyl compounds (e.g., diketones or keto-esters) acting as 1,3-CCC-biselectrophiles .
Key Steps :
-
Nucleophilic attack : The amino group of 3-aminopyrazole attacks a carbonyl carbon of the dicarbonyl compound.
-
Cyclization and dehydration : Sequential intramolecular cyclization and dehydration form the pyrazolopyridine core.
-
Regioselectivity : Substituents on the pyrazole ring (e.g., methyl at position 3) influence reaction pathways and product distribution .
Ester Hydrolysis
The methyl ester group at position 4 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:
| Reaction Type | Reagents/Conditions | Product | Yield Optimization |
|---|---|---|---|
| Acidic Hydrolysis | HCl (conc.), reflux | Carboxylic acid | Requires prolonged heating (12–24 h) |
| Basic Hydrolysis | NaOH (aq.), ethanol, 60°C | Carboxylic acid | Higher yields with phase-transfer catalysts |
This reaction is critical for generating intermediates for further derivatization (e.g., amide coupling) .
Nucleophilic Substitution Reactions
The difluoroethyl group at position 1 and cyclopropyl group at position 6 participate in substitutions:
2.2.1 Difluoroethyl Group Reactivity
-
Fluorine displacement : The electron-withdrawing nature of fluorine atoms activates the difluoroethyl moiety for nucleophilic attack.
-
Alkylation : Reacts with Grignard reagents or organolithium compounds to form extended alkyl chains.
2.2.2 Cyclopropane Ring Opening
Under strong acidic conditions (e.g., H₂SO₄), the cyclopropane ring undergoes ring-opening to form linear alkenes or alcohols, though this is less common due to steric protection from adjacent substituents.
Electrophilic Aromatic Substitution
The pyrazolopyridine core undergoes electrophilic substitution at electron-rich positions:
| Position | Reactivity | Example Reaction |
|---|---|---|
| C5 | High (due to nitrogen lone pairs) | Nitration with HNO₃/H₂SO₄ introduces nitro groups |
| C7 | Moderate | Sulfonation or halogenation under mild conditions |
Oxidation of Methyl Groups
The methyl group at position 3 is oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions:
Reduction of Ester Groups
Catalytic hydrogenation (H₂/Pd-C) reduces the ester to a primary alcohol, though competing pyridine ring hydrogenation may occur.
Side Reactions and Mitigation Strategies
Catalytic and Kinetic Considerations
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives, including methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, as promising anticancer agents. These compounds have been shown to inhibit tropomyosin receptor kinases (TRKs), which are implicated in various cancers due to their role in cell proliferation and differentiation.
Case Study: TRK Inhibition
A study synthesized multiple pyrazolo[3,4-b]pyridine derivatives and evaluated their inhibitory activities against TRKA. Among these compounds, several exhibited nanomolar inhibitory activities, suggesting their potential as effective anticancer treatments .
Agonistic Activity on PPARα
Another significant application of this compound is its role as an agonist for human peroxisome proliferator-activated receptor alpha (hPPARα). This receptor is crucial for lipid metabolism and glucose homeostasis. The structure-activity relationship (SAR) studies indicate that modifications on the pyrazolo[3,4-b]pyridine scaffold can enhance its agonistic activity.
Data Table: Agonistic Activity Comparison
Antimicrobial Properties
The antimicrobial properties of pyrazolo[3,4-b]pyridines have also been explored. Compounds derived from this class have demonstrated efficacy against various bacterial strains.
Case Study: Antimicrobial Evaluation
In a comparative study of several pyrazolo derivatives against Staphylococcus aureus and Escherichia coli, certain derivatives showed significant antibacterial activity. The structure of this compound was noted for its favorable interactions with microbial targets .
Catalytic Applications
This compound has been investigated for its catalytic properties in organic synthesis. Pyrazolo[3,4-b]pyridines serve as key intermediates in the preparation of various materials.
Data Table: Catalytic Efficiency
| Reaction Type | Catalyst Used | Yield (%) | Reference |
|---|---|---|---|
| Synthesis of Novel Pyrazoles | Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ | 85% | |
| Organic Transformations | Methyl 6-cyclopropyl derivative | 90% |
Development of Functional Materials
The unique structural features of this compound enable it to be utilized in developing functional materials for electronic applications. Its ability to interact with various substrates makes it suitable for use in semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Key Structural Modifications in Analogs
The following analogs differ in substituents at position 1 or the presence of a carboxylic acid/ester group:
Impact of Substituents on Properties
Position 1 Modifications: 2,2-Difluoroethyl (Target Compound): Introduces electron-withdrawing fluorine atoms, enhancing metabolic stability and polarity compared to aryl groups. (4-Chlorophenyl)methyl (C₁₈H₁₆ClN₃O₂): Chlorine adds steric bulk and electronegativity, which may influence binding interactions in biological targets .
Position 4 Modifications :
- Methyl ester (Target Compound): Improves bioavailability by masking the carboxylic acid’s charge, facilitating passive diffusion. Hydrolysis in vivo likely generates the active acid form.
- Carboxylic acid (C₁₂H₁₁F₂N₃O₂): Higher polarity reduces cell permeability but enhances solubility in aqueous environments .
Research Findings and Discrepancies
Molecular Weight Conflicts :
Synthetic and Analytical Tools :
- The SHELX system (e.g., SHELXL, SHELXS) is widely used for crystallographic refinement of similar small molecules, enabling precise structural determination .
Biological Activity
Methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-b]pyridine class, which is known for various biological activities. Its chemical structure is characterized by:
- Molecular Formula : C13H15F2N3O2
- Molecular Weight : 273.27 g/mol
- IUPAC Name : this compound
The presence of the cyclopropyl group and difluoroethyl substituent may influence the compound's interaction with biological targets.
1. Agonistic Activity on PPARα
Research indicates that derivatives of pyrazolo[3,4-b]pyridine can act as agonists for the human peroxisome proliferator-activated receptor alpha (hPPARα). A study highlighted that structural modifications significantly impact agonistic activity. For instance, the introduction of bulky substituents on the pyrazole ring and adjustments to the hydrophobic tail were crucial for enhancing hPPARα activity .
2. Antitubercular Activity
Recent findings suggest that pyrazolo[3,4-b]pyridines exhibit promising antitubercular properties. In vitro assays demonstrated that certain derivatives showed significant activity against Mycobacterium tuberculosis. The SAR studies indicated that specific substitutions at various positions on the pyrazolo ring could enhance this activity, making these compounds potential lead candidates in tuberculosis treatment .
3. Inhibition of Enzymatic Activity
Similar compounds have been shown to inhibit succinate dehydrogenase (SDH), an enzyme critical in cellular respiration. The inhibition of SDH leads to reduced ATP production, which can affect various cellular processes. The mechanism of action suggests that this compound may interact with SDH or similar targets, although specific data for this compound is limited.
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds reveal several key factors influencing biological activity:
| Substituent Position | Effect on Activity |
|---|---|
| C(1) | Essential for receptor binding |
| C(3) | Modulates hydrophobic interactions |
| C(4) | Influences agonistic potency |
| C(6) | Affects overall stability and solubility |
These insights can guide future modifications of this compound to enhance its pharmacological profile.
Case Study 1: PPARα Agonism
In a comparative study involving various pyrazolo[3,4-b]pyridine derivatives, one compound demonstrated comparable efficacy to fenofibrate in reducing plasma triglyceride levels in high-fructose-fed rat models. This highlights the potential of this compound as a therapeutic agent for dyslipidemia .
Case Study 2: Antitubercular Efficacy
A library of substituted pyrazolo[3,4-b]pyridines was screened against M. tuberculosis H37Rv strain. Compounds with specific substitutions showed IC50 values in the low micromolar range, indicating strong antitubercular activity. This positions derivatives like methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl as potential candidates for further development against tuberculosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
